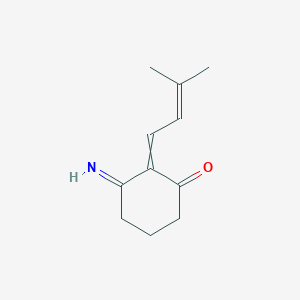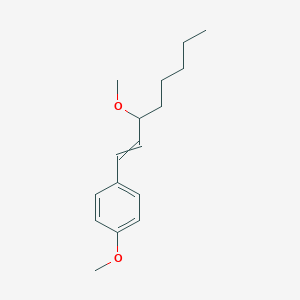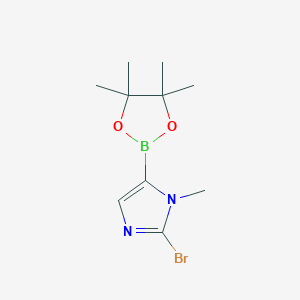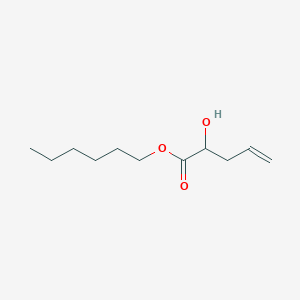![molecular formula C8H10N2O5S B12617730 2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid CAS No. 914358-36-4](/img/structure/B12617730.png)
2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid is an organic compound with a complex structure that includes an amino group, a methoxycarbonyl group, and a sulfonic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid typically involves multiple steps, including nitration, reduction, and sulfonation reactions. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The methoxycarbonyl group is then introduced through esterification, and finally, the sulfonic acid group is added via sulfonation .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids as catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can regenerate the amino group. Substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid exerts its effects involves interactions with various molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The methoxycarbonyl group can also participate in esterification reactions, modifying the properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride: This compound has a similar structure but includes a boronic acid group instead of a sulfonic acid group.
2-Amino-4-methoxybenzoic acid: This compound lacks the sulfonic acid group and has a methoxy group instead.
Uniqueness
2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific applications .
Propriétés
Numéro CAS |
914358-36-4 |
|---|---|
Formule moléculaire |
C8H10N2O5S |
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
2-amino-4-(methoxycarbonylamino)benzenesulfonic acid |
InChI |
InChI=1S/C8H10N2O5S/c1-15-8(11)10-5-2-3-7(6(9)4-5)16(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14) |
Clé InChI |
PBGMABLTHWMGCN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Diethoxyphosphoryl)methyl]-4,5-dihydro-1,2-oxazole-4,5-dicarboxylic acid](/img/structure/B12617648.png)
methanone](/img/structure/B12617651.png)
![7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One](/img/structure/B12617653.png)
![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one](/img/structure/B12617654.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12617662.png)
![{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12617665.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12617684.png)
![{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid](/img/structure/B12617711.png)

![2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid](/img/structure/B12617718.png)
![2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12617726.png)

